molecular formula C13H9FO3 B6356909 3-(5-Carboxy-2-fluorophenyl)phenol, 95% CAS No. 1181566-65-3

3-(5-Carboxy-2-fluorophenyl)phenol, 95%

Cat. No. B6356909
CAS RN: 1181566-65-3
M. Wt: 232.21 g/mol
InChI Key: YOIJBTDDLSIWAE-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)phenol, 95% (3-CFPP) is a synthetic compound with a wide variety of applications in the fields of science and medicine. It is a white crystalline solid with a melting point of 155-157°C, and a molecular weight of 253.2 g/mol. 3-CFPP is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a fluorescent probe for biological imaging. It is also used in the production of pharmaceuticals, medical devices, and other biotechnological products.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent probe for biological imaging, as a reagent in organic synthesis, and as a catalyst in biochemical processes. It is also used in the production of pharmaceuticals, medical devices, and other biotechnological products. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been used to study the structure and function of enzymes, to investigate the mechanisms of cell signaling pathways, and to study the effects of drugs on cellular metabolism.

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules, resulting in changes in their structure and/or function. For example, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-Carboxy-2-fluorophenyl)phenol, 95% can inhibit the activity of certain enzymes and modulate the activity of certain receptors. In vivo studies have shown that 3-(5-Carboxy-2-fluorophenyl)phenol, 95% can have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

3-(5-Carboxy-2-fluorophenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. The main advantage of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is its high purity and stability, which make it suitable for use in a variety of biochemical and physiological studies. However, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is relatively expensive, and its solubility in water is limited. In addition, 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is toxic in high concentrations and can be irritating to the skin and eyes.

Future Directions

The potential applications of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% are numerous and varied. Further research is needed to explore the effects of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% on various physiological processes, such as the immune system, cardiovascular system, and nervous system. In addition, research is needed to investigate the potential of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, research is needed to explore the potential of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% as a diagnostic tool for the early detection of various diseases.

Synthesis Methods

3-(5-Carboxy-2-fluorophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzoic acid with sodium hydroxide to form 5-fluoro-2-hydroxybenzaldehyde. This is then reacted with sodium cyanide and aqueous acetic acid to form 3-(5-carboxy-2-fluorophenyl)phenol. The reaction is conducted in aqueous solution at a temperature of 50-60°C, and the yield of 3-(5-Carboxy-2-fluorophenyl)phenol, 95% is approximately 95%.

properties

IUPAC Name

4-fluoro-3-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJBTDDLSIWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653512
Record name 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181566-65-3
Record name 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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